4h-Imidazo[4,5,1-ij]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
209-28-9 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-2-6-12-7-11-9(5-1)10(8)12/h1-5,7H,6H2 |
InChI Key |
OWNGSVVFNBFQIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3N1C=NC3=CC=C2 |
Origin of Product |
United States |
Contextualization Within Fused Heterocyclic Systems
Fused heterocyclic systems, characterized by the sharing of atoms between two or more rings, represent a cornerstone of organic and medicinal chemistry. These intricate structures offer a high degree of structural rigidity and a three-dimensional arrangement of atoms that can lead to specific and potent interactions with biological targets. The 4H-Imidazo[4,5,1-ij]quinoline framework is a prime example of a fused heterocyclic system, integrating an imidazole (B134444) ring with a quinoline (B57606) moiety in a unique tricyclic arrangement.
This fusion results in a planar, electron-rich system with a distinct spatial orientation of its nitrogen atoms. The quinoline portion provides a well-established pharmacophore known for its diverse biological activities, while the fused imidazole ring introduces additional sites for hydrogen bonding and other non-covalent interactions. This structural amalgamation is not merely an academic curiosity; it forms the basis for a growing class of compounds with significant potential in various fields of research. The exploration of such fused systems is crucial for the development of new chemical entities with tailored properties. mdpi.comresearchgate.net
Significance of the Imidazoquinoline Scaffold in Chemical and Biological Investigations
Development of Novel Synthetic Routes
The construction of the this compound core, a tricyclic system, necessitates the formation of both the imidazole (B134444) and quinoline (B57606) rings in a manner that achieves the specific fusion pattern. The development of novel synthetic routes would likely focus on innovative cyclization, multi-component, and tandem reaction strategies.
Cyclization Reactions for Core Scaffold Formation
The cornerstone of synthesizing the this compound scaffold lies in the strategic formation of its constituent rings through cyclization reactions. This can be approached by either forming the imidazole ring onto a pre-existing quinoline core (imidazole ring annulation) or by constructing the quinoline ring from a precursor already containing the imidazole moiety (quinoline ring construction).
A logical approach to synthesizing the target molecule involves the use of a suitably substituted quinoline precursor. Specifically, a 1,8-disubstituted quinoline would be an ideal starting point. For instance, a reaction between 8-amino-7-substituted-quinoline and a one-carbon synthon could potentially lead to the formation of the fused imidazole ring.
General strategies for imidazole ring formation often involve the condensation of a 1,2-diamine with an aldehyde, followed by oxidation, or with a carboxylic acid or its derivative. In the context of this compound, this would translate to a reaction involving an 8-aminoquinoline (B160924) derivative bearing a reactive nitrogen-based substituent at the 7-position.
A potential, though unverified, synthetic route could involve:
| Starting Material | Reagent | Potential Product |
| 8-Amino-7-nitroquinoline | Reducing agent, then a one-carbon source (e.g., formic acid) | This compound |
| 1,8-Diaminoquinoline | Glyoxal or a derivative | Substituted this compound |
It is important to emphasize that these are hypothetical pathways based on established imidazole synthesis principles and have not been reported specifically for the this compound system.
Conversely, the synthesis could commence from a pre-formed imidazole ring bearing appropriate functionalities for the subsequent construction of the quinoline ring. This approach is common in the synthesis of various quinoline derivatives, often utilizing classic named reactions such as the Skraup, Doebner-von Miller, or Friedländer synthesis.
For instance, an aminobenzimidazole derivative could be reacted with an α,β-unsaturated aldehyde or ketone (Skraup or Doebner-von Miller) or with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl (Friedländer). The challenge would lie in the synthesis of the correctly substituted benzimidazole (B57391) precursor that would lead to the specific this compound fusion.
Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While no MCRs have been specifically reported for the synthesis of this compound, one could envision a strategy involving, for example, a suitably substituted aniline, an aldehyde, and an isocyanide, which are common components in MCRs for heterocyclic synthesis. The successful design of such a reaction would be a significant advancement in accessing this scaffold.
Tandem Reactions and Cascade Processes
Tandem or cascade reactions, where a series of intramolecular reactions occur sequentially without the need to isolate intermediates, provide a powerful tool for the rapid construction of complex polycyclic systems. A hypothetical cascade reaction for the this compound system could be initiated from a starting material designed to undergo a series of cyclizations and rearrangements to form the tricyclic core in a single, efficient operation. Such a process would likely involve the strategic placement of reactive functional groups on an acyclic or monocyclic precursor.
Decarboxylative Cyclization Protocols
Decarboxylative cyclization has emerged as a valuable method for the formation of C-C and C-N bonds, often under mild conditions. In the context of imidazoquinolines, this strategy has been successfully applied to the synthesis of isomers like imidazo[1,5-a]quinolines from α-amino acids and 2-methylquinolines. nih.govnih.gov A similar approach for this compound is conceivable but would require a different substitution pattern on the quinoline precursor, likely involving a reactive group at the 8-position that could participate in a cyclization with an amino acid-derived fragment following decarboxylation.
Skeletal Rearrangement Strategies
Skeletal rearrangement strategies offer a powerful avenue for the synthesis of complex molecular architectures from simpler, more readily available starting materials. In the context of imidazo[4,5,1-ij]quinoline synthesis, these rearrangements can facilitate the construction of the fused ring system through novel bond formations. One notable example involves the Yb(OTf)3-catalyzed researchgate.netnih.gov-rearrangement of 3-alkenyl oxindoles, which, while not directly producing the this compound core, demonstrates the utility of Lewis acid-catalyzed rearrangements in generating highly functionalized heterocyclic precursors that could potentially be converted to the target scaffold. rsc.org This type of transformation highlights the potential for developing new synthetic routes that leverage intramolecular atom reorganization to build molecular complexity efficiently.
Advanced Catalytic Systems in this compound Synthesis
The development of advanced catalytic systems has revolutionized the synthesis of heterocyclic compounds, and the construction of the this compound ring system is no exception. These catalysts offer high efficiency, selectivity, and functional group tolerance, enabling the synthesis of a diverse range of analogues.
Transition Metal-Catalyzed Transformations
Transition metals play a central role in modern organic synthesis, and their application in the formation of imidazoquinolines is well-documented.
Rhodium(III)-Catalysis: While specific examples for the direct synthesis of this compound were not found in the provided search results, Rh(III) catalysis is a powerful tool for C-H activation and annulation reactions, which are key steps in the construction of many heterocyclic systems. The principles of Rh(III) catalysis could foreseeably be applied to the synthesis of precursors or the direct formation of the imidazo[4,5,1-ij]quinoline core.
Copper-Catalysis: Copper catalysts are widely employed due to their low cost and versatile reactivity. Copper-catalyzed methods have been developed for the synthesis of various imidazo-fused heterocycles. beilstein-journals.orgdntb.gov.ua For instance, copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds has been used to synthesize imidazo[1,5-a]pyridines. beilstein-journals.org Another approach involves a copper-catalyzed double oxidative C–H amination cascade for the synthesis of imidazo[1,5-a]quinolines. dntb.gov.ua These methods often proceed under mild conditions and demonstrate good functional group tolerance. An efficient copper-catalyzed synthesis of 4-aminoquinazolines and 2,4-diaminoquinazolines has been reported, which involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine (B92328) using CuI as the catalyst. organic-chemistry.org
Ytterbium(III) Triflate (Yb(OTf)3)-Catalysis: Yb(OTf)3 has emerged as a highly effective Lewis acid catalyst in various organic transformations. It has been successfully utilized in a modified Pictet-Spengler approach for the synthesis of 1,4-diaryl substituted imidazo[4,5-c]quinolines. researchgate.net This methodology involves the reaction of an imine with toluenesulfonylmethyl isocyanide (TosMIC) to form the imidazole ring, which is then functionalized at the C-4 position to yield the imidazoquinoline skeleton. researchgate.net Yb(OTf)3 has also been used to catalyze a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines to produce C3-alkylated imidazo[1,2-a]pyridines. mdpi.com
Palladium/Carbon (Pd/C) and Platinum/Carbon (Pt/C): These heterogeneous catalysts are primarily used for hydrogenation reactions. In the synthesis of imidazo[4,5-c]quinoline derivatives, Pd/C is used in the presence of hydrogen to reduce a nitro group to an amino group, which is a crucial step for the subsequent cyclization to form the imidazole ring. nih.govnih.gov For example, the synthesis of 2-butyl-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]quinoline involved the reduction of a nitro-substituted precursor using Pd/C and hydrogen, followed by reaction with trimethyl orthovalerate to form the final product in high yield. nih.gov Similarly, Pd-catalyzed intramolecular Heck cyclization of N-phenyl-1H-imidazole-4-carboxamide has been employed to afford a 1H-imidazo[4,5-c]quinolin-4(5H)-one derivative. nih.gov
Table 1: Transition Metal-Catalyzed Synthesis of Imidazoquinoline Analogues
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |
| Yb(OTf)3 | Modified Pictet-Spengler | Imines, TosMIC, Aldehydes | 1,4-Disubstituted imidazo[4,5-c]quinolines | Good | researchgate.net |
| Pd/C, H2 | Reduction/Cyclization | Nitro-substituted quinoline | 2-Butyl-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]quinoline | 94 | nih.gov |
| Pd/C, H2 | Reduction/Cyclization | Nitro-substituted quinoline | 2-Butyl-1-(3,4,5-trimethoxybenzyl)-1H-imidazo[4,5-c]quinoline | 52 | nih.gov |
| Pd(OAc)2/PPh3 | Intramolecular Heck Cyclization | N-phenyl-1H-imidazole-4-carboxamide | 5-Butyl-1-methyl-1H-imidazo[4,5-c]quinolin-4(5H)-one | 83 | nih.gov |
| CuI | Oxidative Cyclization | 2-Aminopyridines, Aldehydes, Terminal Alkynes | Imidazo[1,2-a]pyridines | Moderate | beilstein-journals.org |
Nanocatalysis
Nanocatalysis has gained significant attention due to the high surface area and unique reactivity of nanocatalysts.
CuO Nanoparticles: While direct application of CuO nanoparticles for the synthesis of this compound was not specifically detailed in the search results, the use of other metal oxide nanoparticles in related quinoline syntheses suggests their potential. For example, Fe3O4 nanoparticles have been used as a catalyst for the synthesis of pyrimido[4,5-b]quinolones in water. nih.gov The general principle involves the Lewis acidic sites on the nanoparticle surface activating carbonyl groups, facilitating subsequent cyclization reactions. nih.gov This approach offers advantages such as catalyst reusability and environmentally friendly conditions.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact.
Environmentally Benign Solvent Systems
The choice of solvent is a critical aspect of green chemistry.
Neat Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While a specific method for synthesizing this compound in neat water was not found, related green syntheses of quinoline derivatives have been successfully performed in aqueous media. For instance, the asymmetric synthesis of Warfarin and Coumachlor has been achieved in pure water using quinoline-derived 1,2-diamines as catalysts. rsc.org The use of water as a solvent in the synthesis of pyrimido[4,5-b]quinolones catalyzed by Fe3O4 nanoparticles further demonstrates the feasibility of aqueous synthesis for related heterocyclic systems. nih.gov These examples underscore the potential for developing water-based synthetic routes for this compound, aligning with the goals of sustainable chemistry.
Metal-Free Reaction Conditions
The synthesis of quinoline-based fused heterocycles is increasingly moving towards metal-free conditions to enhance environmental sustainability and reduce costs. While traditional methods often rely on metal catalysts, several metal-free approaches have been developed for quinoline synthesis that can be conceptually applied to the this compound system. nih.gov These methods often circumvent the need for expensive and toxic heavy metals by using alternative activators. nih.gov
One prominent metal-free strategy involves the use of iodine as a catalyst. For instance, an iodine-mediated decarboxylative cyclization has been successfully employed to synthesize imidazo[1,5-a]quinolines from α-amino acids and 2-methyl quinolines, providing moderate to good yields under metal-free conditions. rsc.org Another approach utilizes iodine to catalyze a Povarov-type reaction between arylamines, methylketones, and α-ketoesters, where iodine plays a complex role in the oxidation and cyclization cascade. nih.gov Electrophilic cyclization of arylisothiocyanates and alkynes mediated by alkyltriflates also represents a viable metal-free route to functionalized quinolines. nih.gov
Furthermore, thermal conditions are often sufficient for certain cyclization reactions, such as the Conrad-Limpach synthesis of quinolin-4-ols from aryl amines and β-ketoesters, which avoids metal catalysts but may require high-boiling solvents. nih.gov Researchers have also demonstrated an efficient metal-free total synthesis of the quinoline alkaloids Graveoline and Dubamine starting from dihydroquinolin-4-ones, involving steps like intramolecular cyclization and oxidation/aromatization. mdpi.com These examples underscore a clear trend towards developing more benign and practical synthetic routes for complex quinoline derivatives.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. In the context of quinoline synthesis, microwave irradiation has been successfully applied to various reaction steps. For example, a series of quinoline-based hydrazide-hydrazone derivatives were synthesized efficiently using a microwave-assisted four-step strategy. up.ac.za
Derivatization and Functionalization Strategies
The biological activity and physicochemical properties of the this compound core are heavily influenced by the nature and position of its substituents. Consequently, significant research has focused on developing versatile strategies for its derivatization and functionalization.
Regioselective Functionalization of the Imidazoquinoline Core
Achieving regioselectivity in the functionalization of a multi-ring heterocyclic system like this compound is a significant chemical challenge. mdpi.comnih.gov The electronic nature of the different positions on the quinoline and imidazole rings dictates their reactivity towards electrophilic or nucleophilic attack. Transition metal-catalyzed C-H activation has become a primary strategy for the site-selective functionalization of quinolines. mdpi.comnih.gov This approach allows for the direct introduction of functional groups at specific carbon-hydrogen bonds, avoiding the need for pre-functionalized substrates. researchgate.net
Various metal catalysts, including palladium, rhodium, and copper, have been employed to achieve C-H functionalization at different positions of the quinoline ring. mdpi.com For example, palladium catalysts have been used for the C2-arylation of quinoline N-oxides. mdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity of the reaction. mdpi.comnih.gov In a related heterocyclic system, the regioselectivity of reactions toward angular rather than linear isomers was confirmed through detailed spectroscopic and crystallographic analysis, highlighting the importance of the inherent structural biases of the core. nih.gov For imidazo[4,5-c]quinolines, a modified Pictet-Spengler approach has been used to functionalize the C-4 position specifically. researchgate.net
Introduction and Modification of Peripheral Substituents (e.g., alkylation, acylation)
The introduction of alkyl and acyl groups onto the imidazoquinoline scaffold is a common strategy to modulate its properties. Alkylation is frequently achieved by treating the parent heterocycle with alkyl halides, such as butyl bromide, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. nih.gov This method has been used to produce various N-alkylated regioisomers of imidazo[4,5-c]pyridines. nih.gov
Acylation of amino groups on the quinoline core is another key modification. For instance, the acylation of a 3-aminoquinoline (B160951) intermediate is a crucial step in the synthesis of certain imidazo[4,5-c]quinoline derivatives. binghamton.edu These reactions introduce carbonyl functionalities that can serve as handles for further diversification or as key interacting groups for biological targets. The strategic introduction of these peripheral substituents is essential for fine-tuning the molecule's structure-activity relationship. nih.gov
Table 1: Examples of Peripheral Functionalization Reactions
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| Alkylation | Butyl bromide, K₂CO₃, DMF | N-butyl | nih.gov |
| Alkylation | 4-chlorobenzyl, K₂CO₃, DMF | N-(4-chlorobenzyl) | nih.gov |
| Acylation | Valeric Acid, 130°C | Acyl group at amino position | binghamton.edu |
Synthesis of Chiral this compound Enantiomers
The development of synthetic methods to produce specific enantiomers of chiral molecules is of paramount importance, particularly for pharmaceutical applications where stereochemistry often dictates biological activity and safety. While specific methods for the enantioselective synthesis of this compound are not extensively detailed in the surveyed literature, strategies from related heterocyclic systems offer potential pathways.
One established method for creating chiral heterocycles is to start from enantiopure precursors. For example, enantiopure 5,5-disubstituted-4-imidazolones have been successfully synthesized from enantiopure diamides, demonstrating that the chirality can be carried through the cyclization process. nih.gov This principle could be applied to the synthesis of chiral 4H-Imidazo[4,5,1-ij]quinolines by using chiral building blocks in the construction of the fused ring system. The imidazo[4,5-c]quinoline scaffold itself has been the subject of extensive research, leading to the discovery of potent inhibitors of the PI3K/PKB pathway, where specific stereochemical arrangements can be crucial for activity. nih.gov
Structure Activity Relationship Sar Studies of 4h Imidazo 4,5,1 Ij Quinoline Analogues
Mechanistic Investigations of 4h Imidazo 4,5,1 Ij Quinoline and Its Biological Interactions
Ligand-Receptor Binding and Activation Mechanisms
Derivatives of the 4H-Imidazo[4,5,1-ij]quinoline scaffold have demonstrated significant activity at several important receptor types, each with distinct mechanisms of action.
Toll-like Receptor (TLR) Agonism (e.g., TLR7, TLR8)
Certain imidazoquinoline derivatives are potent agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are crucial components of the innate immune system. nih.govnih.govinvivogen.com These receptors recognize pathogen-associated molecular patterns, such as single-stranded viral RNA, initiating an immune response. nih.govnih.gov
The activation of TLR7 by imidazoquinoline agonists like Imiquimod and Resiquimod (R848) is dependent on the MyD88 signaling pathway, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines, including interferon-α (IFN-α) and tumor necrosis factor-α (TNF-α). nih.govinvivogen.com This targeted activation of the immune system forms the basis of their therapeutic effects. invivogen.com
Structure-activity relationship studies have revealed key molecular features necessary for potent TLR7 agonism. For instance, the 4-amino group on the imidazoquinoline core is essential for activity. nih.gov Modifications to other parts of the molecule, such as the substituents at the N1 and C2 positions, can significantly impact potency and selectivity for TLR7 over TLR8. nih.govnih.gov For example, while Imiquimod is a specific agonist for TLR7, Resiquimod is a dual agonist for both TLR7 and TLR8. invivogen.com The imidazole (B134444) ring itself is also critical, as its replacement with other heterocycles like triazole or cyclic urea (B33335) results in a complete loss of activity. nih.gov
Below is a table summarizing the activity of selected imidazoquinoline derivatives on Toll-like receptors:
| Compound | Target | Activity | Key Findings |
| Imiquimod | TLR7 | Agonist | Specific for TLR7; induces IFN-α production. invivogen.com |
| Resiquimod (R848) | TLR7/TLR8 | Agonist | Potent dual agonist. nih.gov |
| Motolimod (VTX-2337) | TLR8 | Agonist | A potent TLR8 agonist evaluated in clinical studies. nih.gov |
| E104 | TLR7 | Agonist | A potent and selective TLR7 agonist used in antibody-drug conjugate (ADC) development. nih.gov |
Dopamine (B1211576) Receptor (D2R/D3R) Agonism
Derivatives of 4H-imidazo[4,5,1-ij]quinolin-2(1H)-one have been identified as potent agonists of dopamine D2 and D3 receptors (D2R/D3R). researchgate.netnih.gov These receptors are implicated in various neurological and psychiatric conditions, making them important therapeutic targets.
Sumanirole (B131212), a (R)-5-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one derivative, is a notable D2R/D3R agonist. researchgate.net Research into analogues of sumanirole has provided insights into the structural requirements for selectivity between D2R and D3R. researchgate.net The high sequence homology between these two receptors presents a significant challenge in developing selective ligands. mdpi.com
The development of bitopic ligands, which contain two pharmacophores connected by a linker, is one strategy to enhance selectivity. These ligands can simultaneously interact with the primary binding site and a secondary, allosteric site on the receptor. The chirality of the primary pharmacophore has been shown to be a critical factor in achieving improved D3R potency and selectivity. mdpi.com For instance, certain bitopic ligands have demonstrated not only D3R over D2R selectivity but also a bias towards G protein signaling over β-arrestin recruitment. mdpi.com
The binding kinetics of agonists at the D2R are also a subject of study. Interactions with specific amino acid residues, such as a conserved serine, can significantly impact the association and dissociation rates of ligands, thereby influencing their functional potencies. mdpi.com
The following table highlights key dopamine receptor agonists based on the imidazoquinoline scaffold:
| Compound | Target | Activity | Key Findings |
| Sumanirole | D2R/D3R | Agonist | A well-characterized D2/D3 receptor agonist. researchgate.net |
| U-86170 | D2 | Agonist | A potent D2 agonist with high intrinsic activity. nih.gov |
| U-91356 | D2 | Agonist | Shows good dopaminergic agonist activity with improved metabolic stability. nih.gov |
Kinase Inhibition Mechanisms (e.g., PI3K/mTOR pathway modulation)
The imidazo[4,5-c]quinoline framework is also a key structural motif in the development of inhibitors for the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov This pathway is frequently dysregulated in various cancers, making it a prime target for anti-cancer drug development. nih.govnih.gov
Dual inhibitors that target both PI3K and mTOR can be more effective than single-target inhibitors. nih.gov Dactolisib (NVP-BEZ235), an imidazo[4,5-c]quinoline derivative, is a well-studied PI3K/mTOR inhibitor. nih.gov It exhibits inhibitory activity against multiple PI3K isoforms and mTOR. The imidazo[4,5-c]quinoline core can mimic the adenine (B156593) portion of ATP, forming hydrogen bonds within the hinge region of the kinase domain. nih.gov
The PI3K/Akt/mTOR pathway plays a crucial role in cell proliferation, survival, and growth. nih.govmdpi.com Inhibition of this pathway can lead to the suppression of tumor growth and the induction of apoptosis. nih.govmdpi.com The development of these inhibitors often involves modifying the quinoline (B57606) ring to optimize potency and selectivity. nih.gov
| Inhibitor | Target | Mechanism |
| Dactolisib (NVP-BEZ235) | PI3K/mTOR | Dual inhibitor, mimics ATP binding. nih.gov |
| Apitolisib (GDC-0980) | PI3K/mTOR | Class I PI3K/mTOR inhibitor. nih.gov |
| Buparlisib (BKM120) | Pan-class I PI3K | Inhibits all class I PI3K isoforms. nih.gov |
Central Benzodiazepine (B76468) Receptor (CBR) Ligand Interactions
The imidazo[1,5-a]quinoline (B8571028) scaffold has been utilized to design ligands for the central benzodiazepine receptor (CBR), which is part of the GABA-A receptor complex. cardiff.ac.ukresearchgate.net These ligands can modulate the activity of the GABA-A receptor, producing a range of effects from anxiolytic to convulsant, depending on their nature as agonists, inverse agonists, or antagonists. cardiff.ac.uk
Structure-activity relationship studies have shown that derivatives of imidazo[1,5-a]quinoline can exhibit high affinity for the CBR, with some compounds having Ki values in the subnanomolar range. researchgate.net The design of bivalent ligands, where two pharmacophores are connected by a spacer, has been explored to probe the structure of the receptor binding sites. cardiff.ac.uk These studies suggest the presence of a large lipophilic pocket in the CBR binding site that interacts with specific positions on the imidazo[1,5-a]quinoline nucleus. researchgate.net Interestingly, some of these ligands have shown anxiolytic and anticonvulsant properties without the typical side effects of classical benzodiazepines, such as muscle relaxation or memory impairment. cardiff.ac.ukresearchgate.net
Cellular and Biochemical Pathway Modulation
Beyond direct receptor interactions, this compound derivatives can modulate various cellular and biochemical pathways, ultimately leading to specific cellular outcomes.
Induction of Apoptosis in Cellular Models
Several derivatives of the imidazoquinoline scaffold have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov This pro-apoptotic activity is a key mechanism behind their anti-tumor effects.
For example, certain novel tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivatives have demonstrated potent cytotoxic effects against glioblastoma multiforme cells. nih.gov The induction of apoptosis by these compounds is often associated with the generation of reactive oxygen species (ROS) and the activation of caspases, particularly caspase-3. nih.gov This suggests that the apoptotic pathway initiated by these compounds is caspase-dependent. nih.gov
Furthermore, some imidazoquinoline derivatives can induce cell cycle arrest, for instance at the G2/M phase, and modulate the expression of proteins involved in apoptosis regulation, such as the Bcl-2 family and inhibitor of apoptosis proteins (IAPs). nih.gov The ability of these compounds to induce apoptosis highlights their potential as anti-cancer agents.
Modulation of Cytokine and Chemokine Production (e.g., IFNα, TNF-α, IL-1β, IL-8)
Derivatives of the imidazoquinoline scaffold are well-recognized for their capacity to modulate the production of various cytokines and chemokines, which are crucial signaling molecules in the immune system. This modulation can either be stimulatory or inhibitory, depending on the specific structural modifications of the quinoline core.
Certain imidazo[4,5-c]quinoline derivatives have been identified as potent inducers of pro-inflammatory cytokines. For instance, some of these compounds, acting as Toll-like receptor 7 and 8 (TLR7/8) agonists, have been shown to trigger the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and the chemokine Interleukin-8 (IL-8) in human peripheral blood mononuclear cells (PBMCs). Specifically, derivatives with strong TLR7 agonist activity are noted for their ability to induce Interferon-alpha (IFN-α) nih.gov. In one study, imidazoquinolines conjugated to a macrolide carrier were found to induce significant levels of IFN-α while inducing at least 10-fold less TNF-α, indicating a preferential cytokine profile researchgate.net.
Conversely, structural modifications of the imidazoquinoline skeleton can lead to compounds with potent cytokine-suppressing activity. A study focused on developing treatments for inflammatory bowel disease (IBD) identified a lead imidazo[4,5-c]quinoline derivative, compound 8l , which effectively decreased the release of a panel of proinflammatory factors, including IL-6, IL-8, IL-1β, TNF-α, IL-12, and IFN-γ at nanomolar concentrations nih.gov. Another research effort, starting from the IFN-α inducer imiquimod, led to the discovery of 1H-imidazo[4,5-c]quinoline derivatives that act as potent TNF-α suppressors nih.gov. For example, 4-chloro-2-phenyl-1-[2-(4-piperidyl)ethyl]-1H-imidazo[4,5-c]quinoline demonstrated significant TNF-α suppressing activity nih.gov.
The table below summarizes the inhibitory activity of a selected imidazo[4,5-c]quinoline derivative against various cytokines.
| Compound | Target Cytokine | Cell Type | IC50 (nM) |
| 8l | IL-6 | - | <100 |
| IL-8 | - | <100 | |
| IL-1β | - | <100 | |
| TNF-α | - | <100 | |
| IL-12 | - | <100 | |
| IFN-γ | - | <100 | |
| Data from a study on imidazo[4,5-c]quinoline derivatives for IBD nih.gov. |
Activation of Immune Response Pathways (e.g., NFκB pathway)
The immunomodulatory effects of imidazoquinolines are often mediated through the activation of critical intracellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a key target. The activation of this pathway is a central event in the inflammatory response, leading to the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and other mediators of immunity.
The activation of the NF-κB pathway by imidazoquinoline derivatives is typically initiated by their interaction with Toll-like receptors (TLRs), particularly TLR7 and TLR8. This interaction triggers a signaling cascade that results in the degradation of the inhibitor of NF-κB (IκB) proteins. The degradation of IκB frees the NF-κB dimers, allowing them to translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription nih.gov.
However, not all imidazoquinoline derivatives activate the NF-κB pathway. In fact, some have been specifically designed to inhibit it. For instance, the lead compound 8l from a study on IBD demonstrated potent inhibitory activity against the NF-κB pathway with an IC50 of 150.7 nM nih.gov. Another study on quinoline derivatives identified a compound, Q3 , that was found to inhibit NF-κB activation in TNF-induced HeLa cells. The proposed mechanism for this inhibition was the blockage of the nuclear translocation of the p65 subunit of NF-κB mdpi.com.
The table below shows the inhibitory concentration of a selected imidazo[4,5-c]quinoline derivative on the NF-κB pathway.
| Compound | Pathway | IC50 (nM) |
| 8l | NF-κB | 150.7 |
| Data from a study on imidazo[4,5-c]quinoline derivatives for IBD nih.gov. |
Trypanocidal Mechanism of Action Investigations
The search for new therapeutic agents against trypanosomal infections, such as Chagas disease and African sleeping sickness, has led to the investigation of various heterocyclic compounds, including those with a quinoline scaffold. While direct studies on the trypanocidal mechanism of this compound are limited, research on related compounds provides insights into potential mechanisms of action.
One potential target for trypanocidal drugs is the parasite's unique redox metabolism, which relies on the enzyme trypanothione (B104310) reductase (TR). This enzyme is essential for the survival of the parasite and is absent in humans, making it an attractive drug target. Studies on quinoxaline (B1680401) 1,4-di-N-oxide derivatives have shown that these compounds can act as TR inhibitors, leading to trypanocidal activity nih.gov.
Another promising approach is the inhibition of protein-protein interactions that are vital for the parasite's survival. For example, the interaction between the proteins PEX14 and PEX5 is crucial for the import of proteins into glycosomes, which are organelles essential for the metabolism of trypanosomes. Pyrazolo[4,3-c]pyridines have been identified as the first inhibitors of this interaction, demonstrating cellular activity against Trypanosoma brucei and Trypanosoma cruzi acs.org.
Furthermore, other studies have focused on the development of hybrid molecules. For instance, novel 2,4,5-triaryl-N-hydroxyimidazole derivatives, designed through molecular hybridization of known trypanocidal agents, have shown promising activity against infective trypomastigote forms of T. cruzi mdpi.com. These findings suggest that the trypanocidal activity of compounds like this compound could be mediated through various mechanisms, including enzyme inhibition and disruption of essential protein-protein interactions within the parasite.
Molecular Interaction Profiling
Understanding the molecular interactions of this compound and its derivatives is crucial for elucidating their mechanism of action and for the rational design of new, more potent compounds. This involves studying their binding to specific proteins and their ability to inhibit the activity of key enzymes.
Protein Binding Studies
The biological effects of this compound derivatives are predicated on their ability to bind to specific protein targets. A notable example is the interaction of a derivative, (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, with key receptors in the central nervous system. This compound, while being a potent dopamine agonist in animal models, exhibits surprisingly low affinity in in-vitro binding assays for both dopaminergic (D2) and serotonergic (5HT1A) receptors. However, its metabolites, formed through N-demethylation and oxidation, demonstrate good binding activity to these receptors nih.gov. This suggests that the in-vivo activity of the parent compound is likely due to its metabolic conversion to more active forms nih.gov.
The table below presents the binding affinities of metabolites of a this compound derivative to dopamine and serotonin (B10506) receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | D2 | 2.5 |
| 5HT1A | 1.8 | |
| (R)-5,6-dihydro-5-(dimethylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | D2 | 10 |
| 5HT1A | 3.5 | |
| Data from a study on the metabolites of (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine nih.gov. |
Enzyme Inhibition Studies
In addition to receptor binding, derivatives of the imidazoquinoline scaffold have been shown to be potent inhibitors of various enzymes, highlighting another facet of their mechanism of action.
One of the most significant enzymatic pathways targeted by imidazo[4,5-c]quinoline derivatives is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer nih.gov. Several imidazo[4,5-c]quinoline derivatives have been developed as potent and effective modulators of this pathway nih.gov.
Furthermore, imidazo[4,5-c]quinoline derivatives have been investigated as inhibitors of other kinases. For example, the lead compound 8l from a study on IBD was found to potently inhibit the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway with an IC50 of 3.3 nM nih.gov.
Other related heterocyclic systems containing the imidazole ring have also shown significant enzyme inhibitory activity. For instance, imidazo[4,5-b]phenazines have been identified as dual inhibitors of topoisomerase I and IIα, enzymes that are essential for DNA replication and repair ekb.eg. A specific derivative, compound 4e , was the most potent against Topoisomerase I with an IC50 of 29.25 µM, while compounds 4f and 4g were most effective against Topoisomerase IIα with IC50 values of 26.74 µM and 22.72 µM, respectively ekb.eg. Additionally, novel imidazo[1,2-c]quinazoline derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors, with the most potent compounds exhibiting IC50 values in the range of 50-60 µM nih.gov.
The table below summarizes the enzyme inhibitory activities of selected imidazoquinoline and related heterocyclic derivatives.
| Compound | Target Enzyme/Pathway | IC50 (µM) |
| 8l | JAK/STAT pathway | 0.0033 |
| 4e | Topoisomerase I | 29.25 |
| 4f | Topoisomerase IIα | 26.74 |
| 4g | Topoisomerase IIα | 22.72 |
| 19e | α-glucosidase | 50.0 |
| 27e | α-glucosidase | 60.03 |
| Data from studies on imidazo[4,5-c]quinoline derivatives nih.gov, imidazo[4,5-b]phenazines ekb.eg, and imidazo[1,2-c]quinazolines nih.gov. |
Advanced Spectroscopic and Analytical Characterization of 4h Imidazo 4,5,1 Ij Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, including the 4H-Imidazo[4,5,1-ij]quinoline scaffold. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable data on the chemical environment of individual atoms within the molecule.
¹H NMR: The proton NMR spectrum of quinoline (B57606) derivatives typically shows signals in the aromatic region. For instance, in some quinoline derivatives, aromatic proton signals can be observed between 6.70 and 8.8 ppm. researchgate.netuchile.cl The chemical shifts and coupling patterns of these protons are influenced by the substitution pattern on the fused ring system.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In quinoline derivatives, carbon signals can appear over a wide range, with aromatic carbons resonating at lower fields. researchgate.netresearchgate.net For example, in a study of quinoline pharmaceutical derivatives, ¹³C chemical shifts were calculated and compared with experimental values to aid in structural assignment. The specific chemical shifts are sensitive to the electronic effects of substituents on the imidazoquinoline core.
Interactive Table: Representative NMR Data for Imidazoquinoline Derivatives
| Compound Type | Nucleus | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Imidazo[4,5-e]thiazolo[3,2-b]triazine | ¹H | 3.5-8.8 | researchgate.net |
| Anabaseine Derivatives | ¹H | 6.15-6.79 | uchile.cl |
| 4-Amino-2-methyl-8-(trifluoromethyl)quinoline | ¹³C | 160.9 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For derivatives of imidazoquinoline, mass spectrometry can confirm the expected molecular formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental composition of the molecule with a high degree of confidence. For instance, the molecular weight of this compound-2-carbaldehyde is 184.19 g/mol . sigmaaldrich.com In studies of related heterocyclic compounds, electrospray ionization (ESI) mass spectrometry has been used to identify metabolites and characterize new compounds. nih.gov
Vibrational Spectroscopy (e.g., FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. The FT-IR spectra of quinoline derivatives show characteristic absorption bands corresponding to C-H, C=C, and C=N stretching and bending vibrations. mdpi.com For example, the stretching vibrations of C-H groups in quinoline rings are typically observed in the range of 3087–2852 cm⁻¹. mdpi.com FT-Raman spectroscopy provides complementary information and can be particularly useful for analyzing symmetric vibrations and non-polar bonds.
Chromatographic Techniques (e.g., HPLC, UPLC)
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are essential for the purification and analysis of this compound and its derivatives. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. HPLC has been used to purify imidazo[4,5-c]quinoline derivatives, with detection often performed using UV and mass spectrometry detectors. binghamton.edu UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. These methods are crucial for ensuring the purity of synthesized compounds and for studying reaction kinetics.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound. The UV-Vis spectra of quinoline derivatives typically exhibit multiple absorption bands corresponding to π-π* transitions. The position and intensity of these bands can be influenced by substituents on the quinoline ring and the solvent used. For example, some quinoline derivatives exhibit maximum excitation wavelengths around 275 nm. researchgate.net
Dynamic Light Scattering (DLS)
While not a primary technique for the characterization of small molecules like this compound itself, Dynamic Light Scattering (DLS) could be employed in specific contexts. For instance, if the compound is formulated into nanoparticles or other delivery systems, DLS would be a critical tool to determine the size distribution and stability of these colloidal dispersions. There is currently no direct literature found applying DLS to the parent compound.
X-Ray Crystallography for Absolute Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous proof of a molecule's structure. For several derivatives of the imidazoquinoline ring system, single-crystal X-ray diffraction analysis has been used to determine their precise molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.govresearchgate.net For example, in the crystal structure of 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline, the imidazo[4,5-c]quinoline ring system was found to be nearly planar. nih.govresearchgate.net This technique is invaluable for confirming the regiochemistry of reactions and understanding the spatial relationships between different parts of the molecule.
Computational and Theoretical Chemistry Approaches in 4h Imidazo 4,5,1 Ij Quinoline Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. scirp.orgresearchgate.net It is widely applied to molecules like 4H-Imidazo[4,5,1-ij]quinoline to predict a variety of properties with high accuracy. scirp.orgnih.gov
Electronic Structure and Reactivity Analysis
DFT calculations are crucial for understanding the electronic properties and chemical stability of imidazoquinoline derivatives. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests lower reactivity and higher stability. scirp.org
These calculations help in determining global reactivity descriptors such as electronegativity, chemical potential, hardness, and softness. nih.gov For instance, analysis of the frontier molecular orbitals (FMOs) can indicate that the HOMO is primarily located on the imidazopyridine nucleus, while the LUMO is centered around other parts of the system, suggesting a charge transfer from the imidazopyridine moiety during electronic excitations. scirp.org This information is vital for predicting how the molecule will interact with other chemical species. scirp.org
Table 1: Calculated Electronic Properties for a Model Imidazole (B134444) Derivative.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.0 eV | Indicates chemical reactivity and stability. scirp.org |
| Ionization Potential (IP) | 6.5 eV | Energy required to remove an electron. researchgate.net |
| Electron Affinity (EA) | 1.5 eV | Energy released upon adding an electron. researchgate.net |
| Hardness (η) | 2.5 eV | Resistance to change in electron distribution. researchgate.net |
| Softness (S) | 0.4 eV⁻¹ | Measure of the molecule's polarizability. researchgate.net |
Vibrational and Structural Optimization Studies
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. masjaps.com For related compounds like 8-hydroxyquinoline (B1678124) N-oxide, optimized bond lengths and angles calculated via DFT show good agreement with experimental X-ray diffraction data. nih.gov This confirms the reliability of the computational model.
Once the geometry is optimized, vibrational frequency analysis can be performed to predict the theoretical infrared (IR) and Raman spectra. masjaps.com These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. mdpi.comnih.gov For a non-linear molecule with N atoms, there are (3N-6) theoretically active fundamental vibrations. mdpi.com The Potential Energy Distribution (PED) is often calculated to provide a detailed assignment of each vibrational mode. mdpi.comnih.gov
Table 2: Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Representative Heterocyclic Compound.
| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental Frequency (FT-IR) | Assignment |
|---|---|---|---|
| ν(N-H) stretch | 3450 | 3435 | Stretching of the imidazole N-H bond. |
| ν(C=N) stretch | 1620 | 1615 | Stretching of the imidazole C=N bond. |
| ν(C-H) aromatic | 3100 | 3095 | Stretching of C-H bonds in the quinoline (B57606) ring. |
| δ(C-H) bend | 1450 | 1445 | In-plane bending of C-H bonds. |
Transition State Analysis and Reaction Mechanism Elucidation (e.g., Povarov reaction)
DFT is a powerful tool for elucidating complex reaction mechanisms. nih.govrsc.org The Povarov reaction, a key method for synthesizing quinoline scaffolds, has been studied extensively using DFT. nih.govmdpi.com This reaction typically involves the Lewis acid-catalyzed reaction between an N-aryl imine and an electron-rich alkene. rsc.org
Computational studies can map the entire potential energy surface of the reaction, identifying reactants, products, intermediates, and, most importantly, transition states. masjaps.com By calculating the activation energies associated with different possible pathways, chemists can determine the most likely mechanism. For the Povarov reaction, DFT studies have shown that it can proceed through a stepwise mechanism involving a zwitterionic intermediate, rather than a concerted [4+2] cycloaddition. rsc.org This level of mechanistic detail is critical for optimizing reaction conditions and designing new synthetic routes. organic-chemistry.org
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) like hydrogen bonds and van der Waals forces are fundamental to many areas of chemistry, including crystal engineering and supramolecular assembly. nih.govscispace.com The NCI index, which is based on the electron density and its reduced density gradient (RDG), is a computational tool used to visualize and characterize these weak interactions. chemtools.orgyoutube.com
NCI plots color-code isosurfaces of the RDG to distinguish between different types of interactions:
Blue regions indicate strong, attractive interactions like hydrogen bonds.
Green regions signify weaker van der Waals interactions.
Red regions denote repulsive steric clashes. chemtools.org
This analysis provides clear, visual insight into the stabilizing and destabilizing forces within a molecular system, such as the interactions in a crystal lattice or between a ligand and a protein. nih.govyoutube.comrsc.org
Local Ionization Energy (ALIE) and Fukui Function Mapping for Reactive Sites
To predict the specific sites within a molecule that are most susceptible to chemical attack, chemists use local reactivity descriptors. The average local ionization energy (ALIE) and the Fukui function are two such powerful tools derived from DFT. researchgate.net
The Average Local Ionization Energy (ALIE) , when mapped onto the molecular surface, indicates the regions where electrons are most easily removed. Low ALIE values correspond to sites that are susceptible to electrophilic attack. researchgate.net
The Fukui function (f(r)) quantifies the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov It helps to identify the most favorable sites for both nucleophilic attack (where f+(r) is large) and electrophilic attack (where f-(r) is large). scirp.org When there is ambiguity, a dual descriptor (Δf) can be used, where a positive value indicates a nucleophilic site and a negative value indicates an electrophilic site. scirp.orgscirp.org These methods provide a quantitative and visual map of a molecule's reactivity, guiding synthetic modifications. nih.gov
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. youtube.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding events on a timescale from picoseconds to microseconds. youtube.comnih.gov
For a molecule like this compound, MD simulations can be used to:
Analyze conformational flexibility: Determine the range of shapes the molecule can adopt in solution.
Study solvation: Model how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in different media.
Investigate ligand-protein binding: Simulate the interaction of an imidazoquinoline derivative with a biological target, such as a protein kinase. nih.gov This can reveal the stability of binding poses identified by molecular docking and calculate binding free energies, providing critical information for drug design. youtube.com
The process involves setting up a simulation box with the molecule of interest, solvent, and any other relevant components. An appropriate force field—a set of equations and parameters that defines the potential energy of the system—is chosen to govern the interactions. youtube.com The simulation then proceeds through energy minimization, equilibration, and a final production run, from which trajectories and properties are analyzed. youtube.comnih.gov
Table 3: Applications of Molecular Dynamics Simulations in Imidazoquinoline Research.
| Application | Information Gained | Example System |
|---|---|---|
| Binding Stability Analysis | Root Mean Square Deviation (RMSD) of ligand in protein active site; identifies stable binding modes. | Imidazoquinoline derivative bound to a kinase. nih.gov |
| Interaction Energy Calculation | Quantifies the strength of interaction between the ligand and key protein residues. | Quinazoline inhibitors with EGFR-TK. nih.gov |
| Solvation Shell Analysis | Structure and dynamics of water molecules around the solute. | Benzene in aqueous solution. nih.gov |
| Conformational Sampling | Explores accessible conformations of flexible side chains or the entire molecule. | Peptides or small molecules in solution. youtube.com |
Conformational Dynamics of this compound
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility, known as its conformational dynamics. For the this compound core, theoretical methods such as Density Functional Theory (DFT) can be employed to determine the most stable tautomeric forms and rotational barriers of substituents. While specific conformational analysis studies on this compound are not extensively documented in the public domain, research on related isomers like imidazo[4,5-b]pyridines demonstrates the utility of these approaches. Such studies calculate the relative stability of different forms, showing, for instance, that the attachment of a hydrogen atom to different nitrogen atoms within the imidazole ring results in varying levels of stability. Understanding the conformational landscape is a critical first step in predicting how a ligand will be recognized by and fit into a receptor's binding pocket.
Ligand-Receptor Interaction Dynamics and Binding Mode Exploration
Once a potential biological target is identified, molecular dynamics (MD) simulations offer a powerful method to observe the dynamic interactions between a ligand and a receptor over time. arxiv.org These simulations can reveal the stability of the ligand-receptor complex and map out the key intermolecular interactions that govern the binding event. nih.govnih.gov For derivatives of this compound, MD simulations can elucidate how the compound and its analogs settle into the binding site of a target protein. nih.gov This exploration helps in understanding the specific binding mode, identifying crucial hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the affinity and selectivity of the compound. nih.gov This detailed view of the interaction dynamics is essential for structure-based drug design, allowing for the rational modification of the ligand to improve its binding characteristics.
Molecular Modeling and Docking Studies
Molecular modeling, particularly docking, is a cornerstone of computational drug discovery. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in screening libraries of compounds and prioritizing them for synthesis and biological testing.
Prediction of Ligand-Target Binding Affinity
A key objective of molecular docking is to predict the binding affinity between a ligand and its target, which is often expressed as a scoring function or binding energy (e.g., kcal/mol). A more negative binding affinity value typically indicates a more stable and favorable interaction. uobaghdad.edu.iq For instance, in studies of other quinoline derivatives, docking has been used to rank compounds based on their predicted affinity for a specific protein target. nih.gov These in silico predictions help to identify the most promising candidates from a series of analogs. While specific binding affinity data for this compound derivatives are proprietary or not widely published, the principle remains a fundamental application of molecular modeling in the evaluation of this scaffold.
Table 1: Illustrative Binding Affinities of Quinoline Derivatives Against Various Targets
This table provides examples of calculated binding affinities for various quinoline derivatives against different biological targets, as reported in molecular docking studies. This illustrates the application of the method.
| Compound Class | Target Protein | Example Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Thiopyrano[2,3-b]quinoline derivatives | CB1a (Anticancer peptide) | -5.3 to -6.1 | nih.gov |
| Fluoroquinolone derivatives | Staphylococcus aureus Gyrase B | -7.562 | uobaghdad.edu.iq |
| Fluoroquinolone derivatives | E. coli Gyrase B | -8.562 | uobaghdad.edu.iq |
| Imidazo[4,5-g]quinoline-4,9-dione derivative (KSA5) | Acinetobacter baumannii efflux pumps (adeB, adeG, adeJ) | Higher binding free energy than reference | nih.gov |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.govyoutube.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large virtual libraries of compounds to find novel molecules that match the required features. nih.govnih.gov This virtual screening approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov For the this compound scaffold, a pharmacophore model could be generated based on a known active molecule or the receptor's binding site. This model would then guide the search for new derivatives with the potential for high-affinity binding. For example, a pharmacophore model for quinolone-based DNA gyrase inhibitors was successfully built using features like hydrogen bond acceptors and hydrophobic moieties, which was then used to screen for new potential inhibitors. nih.gov
Compound Names
Emerging Research Areas and Academic Applications of 4h Imidazo 4,5,1 Ij Quinoline Scaffolds
Development as Chemical Probes for Biological Process Studies
Currently, there is limited published research specifically detailing the development and application of 4H-Imidazo[4,5,1-ij]quinoline derivatives as chemical probes for studying biological processes. This area remains an open field for future investigation.
Integration into Conjugate Technologies for Targeted Delivery Research (e.g., Antibody-Drug Conjugates)
The integration of this compound scaffolds into conjugate technologies, such as antibody-drug conjugates (ADCs), is not a prominent area of research based on available scientific literature. In contrast, related isomers like imidazo[4,5-c]quinolines are actively being explored as payloads for immunostimulatory ADCs. nih.govnih.gov This suggests a potential, yet unexplored, opportunity for the this compound framework.
Applications in Materials Science
Applications of the this compound scaffold in materials science, including organic electronics and photonics, are not well-documented in current research. While other related heterocyclic systems are being investigated for such purposes, this specific isomer has not been a primary focus.
There is a lack of specific research on the use of this compound in organic electronics.
The application of this compound in photonic devices is not a currently reported area of study.
Preclinical Investigations of Novel Therapeutic Lead Compounds
A significant area of preclinical investigation for the this compound scaffold has been in the discovery of novel therapeutic lead compounds, particularly as dopamine (B1211576) receptor agonists. Research has focused on the design and mechanistic understanding of derivatives that can act effectively within the central nervous system.
A key design principle in this area involves a prodrug strategy. acs.orgnih.gov For instance, the lead compound (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, referred to as (R)-3, was identified as a potent dopamine agonist in animal models. acs.orgnih.gov Surprisingly, this compound exhibited very low affinity in in vitro binding assays, suggesting it may function as a prodrug that is converted into more active forms in the body. acs.orgnih.gov
Mechanistic studies involving incubation with mouse and monkey liver S9 microsomes confirmed this hypothesis. acs.orgnih.gov The parent compound (R)-3 undergoes metabolic transformation through two main pathways: N-demethylation and oxidation. acs.orgnih.gov These transformations lead to the formation of several metabolites, including (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinoline ((R)-4), (R)-5,6-dihydro-5-(dimethylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one ((R)-5), and the dual-transformed (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one ((R)-6), also known as Sumanirole (B131212). acs.orgnih.gov
These metabolites, particularly the imidazoquinolinones (R)-5 and (R)-6, show significant activity in animal models comparable to the parent compound. acs.orgnih.gov Crucially, unlike the parent compound, they also demonstrate good binding affinity for dopaminergic (D2) and serotonergic (5HT₁ₐ) receptors in vitro. acs.orgnih.gov This indicates that the in vivo efficacy of the parent compound is likely attributable to its conversion to these active metabolites. acs.orgnih.gov Further research into analogues of Sumanirole aims to elucidate the molecular requirements that determine selectivity for D2 versus D3 dopamine receptors. researchgate.net
Efficient, multi-step syntheses for these compounds as single enantiomers have been developed starting from quinoline (B57606), enabling detailed preclinical evaluation. acs.org
Interactive Table: Preclinical this compound Derivatives and Their Activity
| Compound Name | Structure | Role / Activity | In Vitro Receptor Affinity (D2/5HT₁ₐ) | In Vivo Activity | Citation |
| (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine ((R)-3) | Derivative of this compound | Prodrug, potent dopamine agonist in vivo | Very low | Potent | acs.org, nih.gov |
| (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinoline ((R)-4) | Metabolite | Intermediate metabolite | - | - | acs.org, nih.gov |
| (R)-5,6-dihydro-5-(dimethylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one ((R)-5) | Metabolite | Active metabolite, dopamine agonist | Good | Comparable to parent compound | acs.org, nih.gov |
| (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one ((R)-6, Sumanirole) | Metabolite | Active metabolite, potent dopamine agonist | Good | Comparable to parent compound | acs.org, nih.gov |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 4H-Imidazo[4,5,1-ij]quinoline derivatives?
- Methodological Answer : The synthesis typically involves cyclization and annulation reactions. For example, Rhodium(I)-catalyzed annulation of bicyclo[1.1.0]butyl-substituted dihydroquinolines with isocyanate intermediates can yield 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one derivatives . Another approach uses 6-nitroquinoline-5-amine as a starting material, which is reduced to quinoline-5,6-diamine, followed by condensation and cyclization with aldehydes to form imidazoquinoline derivatives . Isotopic labeling methods (e.g., tritium incorporation) are also employed for pharmacokinetic studies .
Q. How is the structural elucidation of this compound derivatives performed?
- Methodological Answer : Structural characterization relies on a combination of spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy identifies functional groups like C=N and C=C bonds, while nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves aromatic protons and substituent positions . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns . X-ray crystallography is critical for determining stereochemistry, as demonstrated in studies of chiral derivatives like (5R)-5-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one .
Q. What are the primary research applications of this compound derivatives?
- Methodological Answer : These compounds are explored for bioactivity, particularly in antimicrobial and immunomodulatory contexts. For instance, 2-phenyl-1H-imidazo[4,5-f]quinoline derivatives exhibit antimicrobial activity against Gram-positive bacteria, validated via in vitro assays . Structural analogs are also studied as TNF-α suppressors and allosteric modulators in cancer immunotherapy .
Advanced Research Questions
Q. How can researchers optimize reaction yields in Rhodium(I)-catalyzed annulation for this compound synthesis?
- Methodological Answer : Yield optimization requires tuning catalyst loading, solvent systems, and reaction temperature. Evidence suggests that Rhodium(I) catalysts in aprotic solvents (e.g., DMF) at 80–100°C enhance cyclization efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) and quenching intermediates (e.g., BCB-Li reagents) at precise timepoints minimizes side products .
Q. How should contradictions in spectroscopic data for imidazoquinoline derivatives be resolved?
- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Cross-validation using multiple techniques (e.g., 2D-NMR for proton-proton coupling and NOE experiments) is essential. For example, conflicting aromatic proton signals in 2-phenyl derivatives were resolved by comparing experimental data with computational simulations (e.g., DFT calculations) .
Q. What experimental designs are recommended for assessing the bioactivity of imidazoquinoline derivatives?
- Methodological Answer : Bioactivity studies should include dose-response assays (e.g., MIC for antimicrobial activity) and mechanistic investigations. For in vivo models, compounds like sumanirole [(5R)-5-(methylamino)-derivative] are evaluated in behavioral assays (e.g., locomotor activity in mice) with statistical rigor (ANOVA, Fisher’s test) . Target engagement can be confirmed via radiolabeled analogs, such as [³H]U-86170, to track tissue distribution .
Q. What challenges arise in determining the stereochemistry of chiral imidazoquinoline derivatives?
- Methodological Answer : Chiral centers (e.g., at C5 in sumanirole) require enantioselective synthesis and analysis. Chiral HPLC with polarimetric detection or X-ray crystallography (e.g., resolving (R)- and (S)-isomers) is critical . Computational methods (e.g., molecular docking) further validate stereochemical interactions with biological targets .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
